1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-9-23-17-10-14(3)18(11-13(17)2)24(21,22)20-12-19-15-7-5-6-8-16(15)20/h5-8,10-12H,4,9H2,1-3H3 |
InChI Key |
MDTVWBLLJDGKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2,5-dimethyl-4-propoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Nitration: Nitro derivatives of the benzimidazole ring.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated benzimidazole derivatives.
Nucleophilic Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its 2,5-dimethyl-4-propoxyphenylsulfonyl moiety. Key analogs include:
Key Observations :
- Sulfonyl vs. Sulfinyl : Unlike Pantoprazole (a sulfinyl prodrug), the target’s sulfonyl group may confer metabolic stability but reduce pH-dependent activation .
Physicochemical Properties
- Lipophilicity (logP) : Propoxy and methyl groups suggest higher logP compared to methoxy or halogenated derivatives, favoring CNS penetration or prolonged half-life .
- Solubility : Polar substituents (e.g., morpholinylpropoxy in compounds) improve aqueous solubility, whereas halogenated or alkylated analogs exhibit lower solubility .
Biological Activity
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential in various therapeutic areas, including cancer treatment, antimicrobial properties, and enzyme inhibition. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core with a sulfonyl group and a substituted phenyl moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with a benzimidazole core exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| This compound | TBD |
Antimicrobial Activity
Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For example, compounds similar to it were tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Vancomycin .
Table 2: Antimicrobial Efficacy Against MRSA
| Compound | MIC (μg/mL) |
|---|---|
| Vancomycin | 0.78 |
| This compound | TBD |
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors. For instance, some studies suggest that these compounds may inhibit tubulin polymerization or interfere with DNA replication in cancer cells . Moreover, their ability to modulate various signaling pathways contributes to their anticancer and antimicrobial efficacy.
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of a closely related benzimidazole derivative. The study utilized MCF-7 and HeLa cell lines to assess cytotoxicity. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability .
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial effects, a series of benzimidazole derivatives were synthesized and tested against multiple bacterial strains. The results showed that certain modifications in the chemical structure enhanced antibacterial activity significantly. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the sulfonyl group into benzimidazole derivatives like 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole?
- Methodological Answer : Sulfonyl groups can be introduced via sulfonation reactions using sulfonic acids or sulfonyl chlorides. For example, in structurally related compounds like 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, the sulfonyl moiety was incorporated by reacting the benzimidazole precursor with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) . Optimization of reaction time and stoichiometry is critical to minimize byproducts.
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (from the SHELX suite) is standard for structural validation. For example, a similar compound, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, was crystallized in the triclinic system (space group P1) and refined with SHELXL97, achieving R-factors below 0.05 . Key parameters include unit cell dimensions (e.g., a = 9.6610 Å, b = 10.2340 Å) and hydrogen-bonding interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For example, sulfonyl-benzimidazole derivatives show distinct downfield shifts for protons near the sulfonyl group (e.g., δ 8.2–8.5 ppm) .
- FT-IR : Sulfonyl stretching vibrations appear at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does the spatial orientation of the 2,5-dimethyl-4-propoxyphenyl group influence the compound’s biological activity?
- Methodological Answer : Conformational analysis using DFT calculations or molecular docking can predict interactions with biological targets. For instance, in proton pump inhibitors (PPIs) like pantoprazole analogs, the dihedral angle between the benzimidazole and substituted pyridine rings (e.g., 36–39°) is critical for binding to H+/K+-ATPase . Synchrotron-based crystallography or cryo-EM may further resolve binding conformations.
Q. What are the challenges in analyzing degradation products of this compound under acidic conditions?
- Methodological Answer : Degradation pathways can be monitored via HPLC coupled with mass spectrometry (LC-MS). For example, omeprazole derivatives degrade into sulfonic acids and benzimidazole fragments under low pH, requiring mobile phases with ion-pairing agents (e.g., sodium 1-octanesulfonate) and pH 4.6 buffers for chromatographic separation . Thermal stability studies using TLC (e.g., silica gel with ethyl acetate/methanol/benzene) can also track decomposition .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Substitution at the Propoxy Group : Introducing electron-withdrawing groups (e.g., trifluoromethyl) may enhance metabolic stability .
- Sulfonyl vs. Sulfinyl Moieties : Sulfonyl groups generally improve oxidative stability compared to sulfinyl groups but may reduce target affinity .
- In Vivo vs. In Vitro Testing : Pharmacokinetic profiling in animal models (e.g., rats) is necessary to assess bioavailability, as some sulfonyl-benzimidazoles show poor membrane permeability despite in vitro efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
